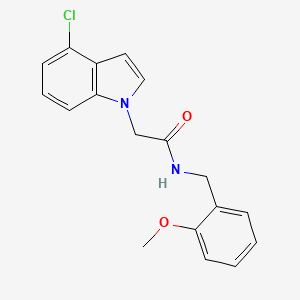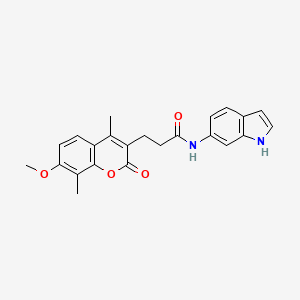![molecular formula C34H22O6 B11150727 3,3'-[benzene-1,4-diylbis(methanediyloxy)]bis(6H-benzo[c]chromen-6-one)](/img/structure/B11150727.png)
3,3'-[benzene-1,4-diylbis(methanediyloxy)]bis(6H-benzo[c]chromen-6-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Functionalization of the benzopyran core: Introduction of functional groups like methoxy and oxo groups can be done using reagents such as methyl iodide and oxidizing agents.
Coupling reactions: The final step involves coupling the functionalized benzopyran core with other aromatic compounds using coupling reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxo groups.
Reduction: Reduction reactions using reagents like sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling reagents: Palladium catalysts, copper catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxo groups, while reduction reactions may produce hydroxylated derivatives.
Scientific Research Applications
3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as a therapeutic agent is being explored due to its biological activities, such as anti-inflammatory and anticancer properties.
Pharmacology: Studies are being conducted to understand its mechanism of action and its effects on various biological pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating signaling pathways: Affecting pathways such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Interacting with receptors: Binding to receptors on the cell surface to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2- { [ (BENZYLOXY)CARBONYL]AMINO}-3- (4-CHLOROPHENYL)PROPANOATE
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO ©CHROMEN-3-YL ACETATE
- 2- ( (4-METHYL-6-OXO-6H-BENZO ©CHROMEN-3-YL)OXY)ACETAMIDE
Uniqueness
3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE stands out due to its unique combination of functional groups and structural features, which contribute to its diverse biological activities and potential applications. Its ability to undergo various chemical reactions and its interaction with multiple molecular targets make it a versatile compound for scientific research.
Properties
Molecular Formula |
C34H22O6 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
3-[[4-[(6-oxobenzo[c]chromen-3-yl)oxymethyl]phenyl]methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C34H22O6/c35-33-29-7-3-1-5-25(29)27-15-13-23(17-31(27)39-33)37-19-21-9-11-22(12-10-21)20-38-24-14-16-28-26-6-2-4-8-30(26)34(36)40-32(28)18-24/h1-18H,19-20H2 |
InChI Key |
GFERULRDZNCNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)COC5=CC6=C(C=C5)C7=CC=CC=C7C(=O)O6)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11150663.png)
![methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150675.png)
![methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11150680.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11150682.png)
![5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150688.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11150695.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11150697.png)
![5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150702.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11150706.png)

![9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150718.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11150722.png)
